molecular formula C24H35NO5 B1670147 Décoquinate CAS No. 18507-89-6

Décoquinate

Numéro de catalogue B1670147
Numéro CAS: 18507-89-6
Poids moléculaire: 417.5 g/mol
Clé InChI: JHAYEQICABJSTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Decoquinate is a quinolone coccidiostat used in veterinary medicine . It is used to delay the growth and reproduction of coccidian parasites . It has been used for over 20 years in the control of coccidiosis in domestic ruminants . Decoquinate treats coccidiosis in lambs and calves and prevents coccidiosis in lambs when administered in feed at a dosage of 1 mg decoquinate/kg bodyweight (b.w.) daily for at least 28 days .


Molecular Structure Analysis

Decoquinate has the molecular formula C24H35NO5 . Its IUPAC name is ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate . The molecular weight of Decoquinate is 417.5 g/mol .

Applications De Recherche Scientifique

Utilisation antimicrobienne en médecine vétérinaire

Le Décoquinate est largement reconnu pour ses propriétés antimicrobiennes, en particulier dans le domaine vétérinaire. Il est traditionnellement utilisé comme coccidiostatique, un agent qui inhibe la croissance des coccidies, un type de parasite protozoaire qui affecte le tractus intestinal des animaux . Cette application est cruciale pour la santé des animaux de production alimentaire tels que les poulets, les dindes, les bovins et les ovins, où il est utilisé en combinaison avec d'autres agents antimicrobiens pour prévenir des maladies telles que la coccidiose .

Sécurité alimentaire et analyse des résidus

Dans le contexte de la sécurité alimentaire, le this compound joue un rôle important. Ses résidus dans les produits alimentaires tels que les œufs de poule sont surveillés afin de garantir la sécurité pour la consommation humaine. Une nouvelle méthode impliquant la dérivatisation-chromatographie en phase gazeuse couplée à la spectrométrie de masse en tandem (GC-MS/MS) a été développée pour détecter et confirmer la présence de résidus de this compound dans les œufs, garantissant que les niveaux sont dans les limites de sécurité .

Recherche et développement pharmaceutiques

Le potentiel du this compound s'étend à la recherche pharmaceutique, où ses dérivés sont explorés pour leurs propriétés pharmacocinétiques et leurs applications thérapeutiques. Des études ont évalué les propriétés ADME (absorption, distribution, métabolisme et excrétion) et les propriétés pharmacocinétiques des dérivés du this compound pour le traitement de maladies telles que le paludisme . Ces études sont essentielles pour développer de nouveaux médicaments et améliorer les traitements existants.

Applications antiparasitaires en santé animale

Au-delà de ses utilisations antimicrobiennes, le this compound est également un médicament antiparasitaire efficace. Il est utilisé pour prévenir des infections comme les coccidies chez les chiens et peut également être efficace dans le traitement ou la prévention d'autres maladies parasitaires telles que l'hépatozoonose ou la sarcocystose myositis . Son rôle dans la santé animale est important, étant donné l'impact de ces maladies sur le bien-être des animaux et la productivité économique.

Nanotechnologie et chimie médicinale

Les propriétés physico-chimiques du this compound, telles que son coefficient de partage élevé et sa faible solubilité dans les fluides aqueux, ont limité son utilisation chez l'homme. Cependant, la nanotechnologie pharmaceutique et la chimie médicinale sont utilisées pour surmonter ces défis. Des nanoformulations et des dérivés optimisés du this compound sont à l'étude pour améliorer ses propriétés biopharmaceutiques et élargir ses applications à la médecine humaine .

Impact environnemental et conformité réglementaire

L'impact environnemental du this compound fait également l'objet de recherches. Des organismes de réglementation tels que l'Autorité européenne de sécurité des aliments ont conclu que, dans les conditions d'utilisation proposées, le this compound n'a pas d'effet indésirable sur la santé animale, la santé humaine ou l'environnement. Il est considéré comme sûr et efficace pour prévenir des maladies telles que la coccidiose, ce qui est essentiel pour la conformité aux réglementations de sécurité .

Développement de médicaments antiprotozoaires

En tant que médicament antiprotozoaire, l'efficacité du this compound contre les parasites protozoaires est exploitée pour développer de nouveaux traitements. Son activité contre les agents pathogènes qui infectent les humains est particulièrement prometteuse, la recherche se concentrant sur la création de dérivés aux propriétés physico-chimiques améliorées pour un usage thérapeutique .

Rôle dans la lutte contre le paludisme

Les dérivés du this compound sont étudiés pour leur potentiel dans la lutte contre le paludisme. Avec l'émergence de souches de Plasmodium falciparum résistantes aux traitements actuels, les activités puissantes du this compound contre les parasites sanguins offrent une nouvelle voie pour développer des thérapies combinées pour lutter contre ce défi de santé mondial .

Mécanisme D'action

Target of Action

Decoquinate (DQ) is a quinolone compound that primarily targets the cytochrome bc1 complex of the parasite Plasmodium falciparum . This complex is a critical component of the parasite’s mitochondrial electron transport chain, playing a crucial role in ATP production and thus the parasite’s survival .

Mode of Action

Decoquinate acts by inhibiting the cytochrome bc1 complex , thereby disrupting mitochondrial oxygen consumption . This inhibition leads to a decrease in ATP production, which is essential for the parasite’s growth and reproduction . The compound has a primary static effect on sporozoites and a secondary cidal effect on early schizonts .

Biochemical Pathways

By inhibiting the cytochrome bc1 complex, Decoquinate disrupts the electron transport chain in the parasite’s mitochondria . This disruption leads to a decrease in ATP production, affecting various downstream biochemical pathways that rely on ATP for energy.

Pharmacokinetics

Decoquinate has poor drug properties, including high lipophilicity and exceedingly poor aqueous solubility (0.06 μg/ml), which render it difficult to administer . Derivatives of decoquinate, such as rmb005, rmb059, and rmb060, have been developed to improve these properties . For example, RMB005 had a maximum mean whole blood concentration of 0.49 ± 0.02 µM following oral administration .

Result of Action

The inhibition of the cytochrome bc1 complex by Decoquinate leads to a decrease in ATP production, which in turn affects the parasite’s growth and reproduction . This results in a decrease in the number of parasites and a reduction in the severity of the infection .

Action Environment

The action, efficacy, and stability of Decoquinate can be influenced by various environmental factors. For instance, the compound is used as a feed additive in the poultry industry, where it is exposed to various environmental conditions . .

Safety and Hazards

Decoquinate is safe for chickens for fattening at the highest applied concentration in complete feed of 40 mg/kg . It is not genotoxic and not carcinogenic . The inhalation risk for users is considered negligible since inhalation toxicity and exposure are very low . It may cause long-lasting harmful effects to aquatic life .

Orientations Futures

Decoquinate has the potential for therapy as an antimicrobial drug for veterinary treatment and its optimized derivatives and/or formulations, mainly nanoformulations, have antimicrobial activity against pathogens that infect humans . Based on the results presented here, Decoquinate prototypes could be tested in clinical trials for human application in the coming years .

Analyse Biochimique

Biochemical Properties

Decoquinate plays a crucial role in biochemical reactions, particularly in the inhibition of the cytochrome bc1 complex . This complex is a component of the electron transport chain and is involved in ATP production. Decoquinate’s interaction with this complex disrupts the normal biochemical processes of the parasite .

Cellular Effects

Decoquinate’s effects on cellular processes are primarily due to its inhibition of the cytochrome bc1 complex . This inhibition disrupts the normal electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .

Molecular Mechanism

At the molecular level, Decoquinate exerts its effects by binding to the cytochrome bc1 complex . This binding inhibits the normal function of the complex, disrupting the electron transport chain and leading to a decrease in ATP production .

Temporal Effects in Laboratory Settings

It is known that Decoquinate has a high therapeutic index, indicating that it remains effective over a prolonged period .

Dosage Effects in Animal Models

Given its high therapeutic index, it is likely that Decoquinate remains effective at varying dosages .

Metabolic Pathways

Decoquinate is involved in the electron transport chain metabolic pathway . By inhibiting the cytochrome bc1 complex, Decoquinate disrupts this pathway, leading to a decrease in ATP production .

Transport and Distribution

Given its role in inhibiting the cytochrome bc1 complex, it is likely that Decoquinate is transported to the mitochondria, where this complex is located .

Subcellular Localization

Decoquinate is likely localized to the mitochondria, given its role in inhibiting the cytochrome bc1 complex . The mitochondria are the site of the electron transport chain, and thus the primary location of Decoquinate’s activity .

Propriétés

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046851
Record name Decoquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18507-89-6
Record name Decoquinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18507-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decoquinate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decoquinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11394
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECOQUINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DECOQUINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decoquinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECOQUINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534I52PVWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decoquinate
Reactant of Route 2
Reactant of Route 2
Decoquinate
Reactant of Route 3
Reactant of Route 3
Decoquinate
Reactant of Route 4
Decoquinate
Reactant of Route 5
Decoquinate
Reactant of Route 6
Decoquinate

Q & A

Q1: What is the primary mechanism of action of decoquinate against coccidia?

A1: Decoquinate primarily targets the early life cycle stages of Eimeria species, specifically sporozoites and first-generation meronts. [, ] It disrupts their development, preventing the release of merozoites and halting further progression of the parasite life cycle. []

Q2: What are the structural characteristics of decoquinate?

A2: Decoquinate is a quinolone derivative with the molecular formula C24H35NO5 and a molecular weight of 417.55 g/mol. [] For detailed spectroscopic data, please refer to research articles focusing on its analytical characterization. [, , ]

Q3: How does the formulation of decoquinate impact its efficacy?

A3: Decoquinate exhibits poor water solubility, posing challenges for its delivery. [, ] Different formulations, such as solid dispersoids, [] nanoemulsions, [] and lipid-based intramuscular depots, [] have been explored to enhance its solubility, bioavailability, and controlled release properties. [, , , ]

Q4: How effective is decoquinate in controlling coccidiosis in chickens?

A4: Decoquinate effectively controls coccidiosis in chickens for fattening at a minimum dose of 30 mg/kg complete feed. [, ] Studies have demonstrated its efficacy against Eimeria tenella isolates, resulting in high Anticoccidial Indices (ACI) and improved feed conversion rates. [, ]

Q5: How does decoquinate compare to other coccidiostats like lasalocid in terms of efficacy in calves?

A5: Both decoquinate and lasalocid demonstrate efficacy against coccidiosis in calves in natural exposure settings. [, , ] Decoquinate, at 0.5 mg/kg body weight, consistently reduced oocyst shedding and improved weight gain compared to controls and, in some instances, outperformed lasalocid. [, ]

Q6: What is known about the development of resistance to decoquinate in Eimeria species?

A6: Resistance to decoquinate can develop in Eimeria species, particularly with continuous exposure to suboptimal drug concentrations. [, , ] Interestingly, a collateral sensitivity has been observed between decoquinate and meticlorpindol, with meticlorpindol-resistant strains showing increased sensitivity to decoquinate. [, ]

Q7: How is decoquinate metabolized and excreted in chickens?

A7: Following oral administration, decoquinate is absorbed and distributed in various chicken tissues, with higher concentrations found in the liver, kidney, and fat. [] It is rapidly eliminated from the body after medication ceases. [] More specific details on its metabolic pathways require further research.

Q8: Have there been any studies on targeted delivery of decoquinate?

A8: Yes, research has explored using nano- and microparticle formulations to achieve sustained release and improve the duration of prophylactic effect against malaria. [, ] Intramuscular administration of these formulations demonstrated promising results in mice infected with Plasmodium berghei sporozoites. [, ]

Q9: What analytical methods are commonly employed for decoquinate analysis?

A9: Several analytical techniques have been developed and validated for detecting and quantifying decoquinate in various matrices, including:

  • High-performance liquid chromatography (HPLC) with fluorometric detection [] or tandem mass spectrometry (LC-MS/MS) [, , ]: These methods offer high sensitivity and selectivity for quantifying decoquinate residues in tissues.
  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) []: This method, utilizing pre-column derivatization, provides sensitive and accurate quantification of decoquinate in chicken tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.